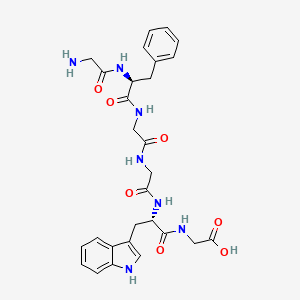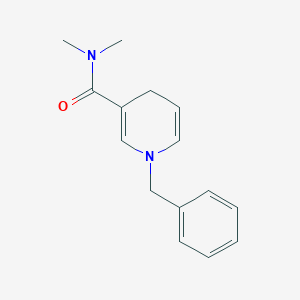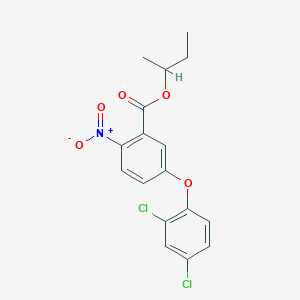![molecular formula C6H9Cl2N3O2 B14613847 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine CAS No. 59761-01-2](/img/structure/B14613847.png)
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of dichloro, nitro, and methyl groups attached to the tetrahydropyrimidine ring, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable precursor to introduce the acyl group.
Reduction: The acyl group is then reduced to an alkane.
Nitration: The final step involves the nitration of the compound to introduce the nitro group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can also be reduced to an amine.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 2-Chloro-1-methyl-1,4,5,6-tetrahydropyrimidine
- 2-Nitro-1-methyl-1,4,5,6-tetrahydropyrimidine
- 2-Methyl-1,4,5,6-tetrahydropyrimidine
Comparison:
- Uniqueness: The presence of both dichloro and nitro groups in 2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine makes it more reactive and versatile compared to its analogs.
- Reactivity: The compound exhibits unique reactivity patterns due to the electron-withdrawing effects of the nitro and dichloro groups, which influence its chemical behavior .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
59761-01-2 |
|---|---|
Molecular Formula |
C6H9Cl2N3O2 |
Molecular Weight |
226.06 g/mol |
IUPAC Name |
2-[dichloro(nitro)methyl]-1-methyl-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C6H9Cl2N3O2/c1-10-4-2-3-9-5(10)6(7,8)11(12)13/h2-4H2,1H3 |
InChI Key |
MHNNMVOSVKCCMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN=C1C([N+](=O)[O-])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Cyclobut-1-en-1-yl)ethyl]benzene](/img/structure/B14613766.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)








![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

